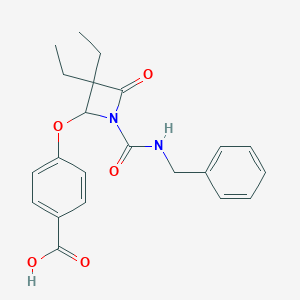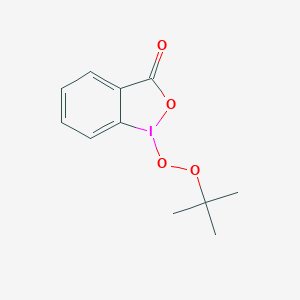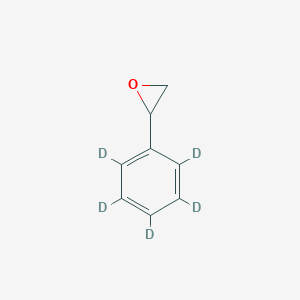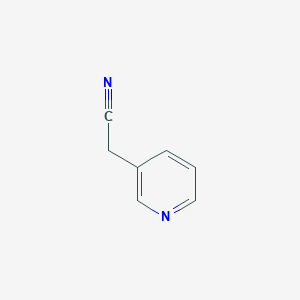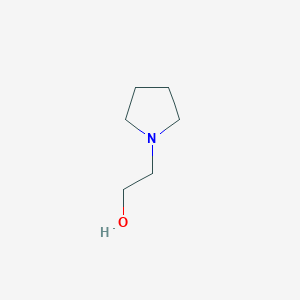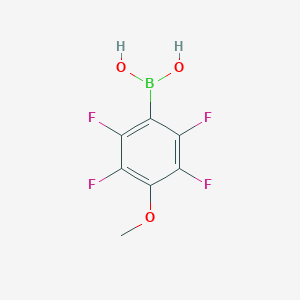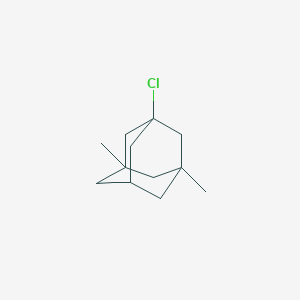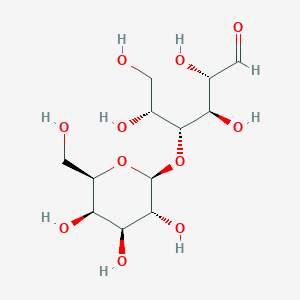
Doxazosin methanesulfonate, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Doxazosin methanesulfonate, (S)- is a chemical compound used in scientific research for its ability to selectively block α1-adrenergic receptors. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Wirkmechanismus
Doxazosin methanesulfonate, (S)- acts as a competitive antagonist at α1-adrenergic receptors. It selectively blocks the binding of norepinephrine and other endogenous catecholamines to these receptors, which results in a decrease in their activation. This leads to a reduction in smooth muscle contraction and vasodilation, which has a number of physiological effects.
Biochemical and Physiological Effects:
Doxazosin methanesulfonate, (S)- has been shown to have a number of biochemical and physiological effects. It has been shown to cause a decrease in blood pressure by blocking α1-adrenergic receptors in the vasculature. It has also been shown to have an effect on the sympathetic nervous system, causing a decrease in sympathetic activity. In addition, it has been shown to have an effect on the renin-angiotensin system, causing a decrease in plasma renin activity.
Vorteile Und Einschränkungen Für Laborexperimente
Doxazosin methanesulfonate, (S)- has a number of advantages and limitations for lab experiments. One of its main advantages is its selectivity for α1-adrenergic receptors, which allows for the investigation of the role of these receptors in various systems. However, its use is limited by its potential side effects, which can include hypotension, dizziness, and fatigue.
Zukünftige Richtungen
There are a number of potential future directions for the use of Doxazosin methanesulfonate, (S)- in scientific research. One potential direction is the investigation of its role in the treatment of hypertension and other cardiovascular diseases. Another potential direction is the investigation of its role in the treatment of anxiety and other psychiatric disorders. Additionally, there is potential for the development of new compounds based on the structure of Doxazosin methanesulfonate, (S)- that may have improved selectivity and efficacy.
Synthesemethoden
Doxazosin methanesulfonate, (S)- is synthesized through a multistep process that involves the conversion of 2,4-dichloro-1,3-benzodioxole to the corresponding hydrazide followed by reaction with 2-(4-amino-6,7-dimethoxyquinazolin-2-yl)phenol. The resulting product is then treated with methane sulfonic acid to form Doxazosin methanesulfonate, (S)-.
Wissenschaftliche Forschungsanwendungen
Doxazosin methanesulfonate, (S)- is widely used in scientific research to study the role of α1-adrenergic receptors in various physiological and pathological conditions. This compound has been shown to be effective in blocking α1-adrenergic receptors in a selective manner, which makes it a valuable tool for investigating the role of these receptors in different systems.
Eigenschaften
CAS-Nummer |
156154-10-8 |
|---|---|
Molekularformel |
C24H29N5O8S |
Molekulargewicht |
547.6 g/mol |
IUPAC-Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone;methanesulfonic acid |
InChI |
InChI=1S/C23H25N5O5.CH4O3S/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;1-5(2,3)4/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H3,(H,2,3,4)/t20-;/m0./s1 |
InChI-Schlüssel |
VJECBOKJABCYMF-BDQAORGHSA-N |
Isomerische SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@@H]4COC5=CC=CC=C5O4)[NH3+])OC.CS(=O)(=O)[O-] |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.CS(=O)(=O)O |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)[NH3+])OC.CS(=O)(=O)[O-] |
Synonyme |
Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-[[(2S)-2,3-dihydro-1,4-benzodioxin-2-yl]carbonyl]-, monomethanesulfonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



